molecular formula C16H19N3O B2698447 (E)-N-[1-(3-Cyanophenyl)cyclopropyl]-4-(dimethylamino)but-2-enamide CAS No. 2411330-23-7

(E)-N-[1-(3-Cyanophenyl)cyclopropyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2698447
M. Wt: 269.348
InChI Key: AKBLWNZBWOMFNT-QPJJXVBHSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyclopropyl group could be introduced via a cyclopropanation reaction . The cyanophenyl group could be introduced via a cyanation reaction . The dimethylamino group could be introduced via a reductive amination . The enamide group could be formed via a dehydration reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group would introduce strain into the molecule, which could affect its reactivity. The cyanophenyl group is an electron-withdrawing group, which could also affect the compound’s reactivity. The dimethylamino group is an electron-donating group, which could counterbalance the electron-withdrawing effect of the cyanophenyl group .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of several different functional groups. For example, the enamide group could undergo addition reactions, the cyclopropyl group could undergo ring-opening reactions, and the cyanophenyl group could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyanophenyl and dimethylamino groups could make the compound soluble in polar solvents. The compound could also exhibit interesting optical properties due to the presence of the conjugated enamide group .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. For example, researchers could investigate more efficient methods for synthesizing the compound, study its reactivity in various chemical reactions, and explore its potential uses in fields like medicinal chemistry or materials science .

properties

IUPAC Name

(E)-N-[1-(3-cyanophenyl)cyclopropyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-19(2)10-4-7-15(20)18-16(8-9-16)14-6-3-5-13(11-14)12-17/h3-7,11H,8-10H2,1-2H3,(H,18,20)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBLWNZBWOMFNT-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1(CC1)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1(CC1)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[1-(3-cyanophenyl)cyclopropyl]-4-(dimethylamino)but-2-enamide

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